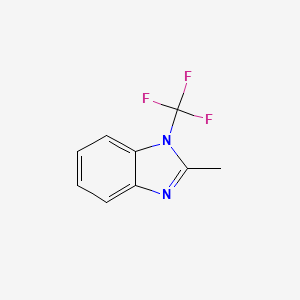

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-6-13-7-4-2-3-5-8(7)14(6)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASQWFUDKZYHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573368 | |

| Record name | 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328406-17-3 | |

| Record name | 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Trifluoromethyl 1h Benzimidazole

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole is dictated by the interplay between the electron-donating 2-methyl group and the powerfully electron-withdrawing N-trifluoromethyl group, all superimposed on the aromatic benzimidazole (B57391) core.

Reactivity of the Trifluoromethyl Group

The N-CF3 group is characterized by its high stability due to the strength of the C-F bonds. Unlike trifluoromethyl groups attached to more electropositive elements, the N-CF3 moiety in benzimidazole is generally resistant to direct nucleophilic attack or hydrolysis under standard conditions. Its primary role is electronic; it acts as a potent electron-withdrawing group via induction, significantly lowering the electron density of the entire heterocyclic system.

Studies on related N-CF3 amines and heterocycles have shown that while they are hydrolytically stable, extreme conditions can lead to degradation. For instance, the stability of N-CF3 moieties is often dependent on the electron-richness of the nitrogen atom; electron-deficient nitrogen atoms, such as those in pyrazole (B372694) rings, enhance the stability of the N-CF3 bond. Given the aromatic nature of the benzimidazole ring, the N-CF3 group in the target molecule is expected to be robust.

The primary reactivity associated with the N-CF3 group is its influence on the attached benzimidazole ring rather than undergoing transformations itself. It deactivates the ring towards electrophiles and activates it towards nucleophiles.

Reactivity of the Benzimidazole Ring System

The substitution pattern of the benzimidazole ring is a direct consequence of the electronic effects exerted by its substituents.

Electrophilic Substitution: The N-trifluoromethyl group strongly deactivates the entire benzimidazole ring system towards electrophilic aromatic substitution (EAS). This effect significantly reduces the nucleophilicity of the benzene (B151609) portion of the molecule. Any electrophilic attack would be slow and require harsh conditions. The directing influence would be a combination of the deactivating imidazole (B134444) ring and the weakly activating 2-methyl group. Consequently, electrophiles would preferentially attack the 5- and 6-positions of the benzene ring, which are meta to the deactivating imidazole nitrogen and ortho/para to the fused benzene ring positions.

Nucleophilic Substitution: The powerful electron-withdrawing nature of the N-CF3 group makes the benzimidazole ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group (e.g., a halogen) is present on the benzene ring. The ring is rendered electron-deficient, which stabilizes the negative charge in the intermediate Meisenheimer complex formed during SNAr reactions nih.govyoutube.com. A leaving group at the 4-, 5-, 6-, or 7-position would be readily displaced by strong nucleophiles.

Furthermore, the protons of the 2-methyl group exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent N-CF3-substituted imidazole ring. This allows for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles, providing a key site for functionalization researchgate.netnih.gov.

Reaction Mechanisms and Pathways

Understanding the mechanisms behind the formation and subsequent reactions of this compound is crucial for its strategic application in synthesis.

Cyclization Mechanisms in Benzimidazole Formation

The synthesis of the 2-methylbenzimidazole (B154957) core typically involves the condensation of o-phenylenediamine (B120857) with acetic acid or its derivatives, a process known as the Phillips cyclization. banglajol.infonih.gov The mechanism proceeds through several key steps:

Amide Formation: Initial reaction between one amino group of the o-phenylenediamine and acetic acid forms an N-acetylated intermediate.

Intramolecular Cyclization: The second amino group attacks the carbonyl carbon of the acetyl group in an intramolecular nucleophilic addition, forming a tetrahedral intermediate.

Dehydration: This intermediate then dehydrates to form the 2-methyl-1H-benzimidazole ring. researchgate.net

The introduction of the N-trifluoromethyl group is typically achieved post-cyclization. Direct N-trifluoromethylation of the pre-formed 2-methyl-1H-benzimidazole can be accomplished using specialized electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents) or through radical pathways. One documented synthesis of N-CF3 benzimidazole involved the conversion of a 1-bromo-difluoromethyl benzimidazole precursor by refluxing with a fluoride (B91410) source.

Alternative modern strategies for forming N-CF3 azoles involve a [3+2] cyclization approach, where an N-CF3 nitrilium derivative, formed in situ, reacts with a 1,3-dipole. While demonstrated for other azoles, this pathway represents a potential, though less conventional, route to the N-trifluoromethyl-benzimidazole core.

Radical Mechanisms in Functionalization Reactions

Radical reactions offer a distinct avenue for the functionalization of this compound. The generation of a trifluoromethyl radical (CF3•) from precursors like sodium trifluoromethanesulfinate (Langlois' reagent) under oxidative conditions is a well-established method. While direct C-H trifluoromethylation on the electron-poor aromatic ring is challenging, radical mechanisms are more likely to involve other sites.

A plausible radical pathway involves the C-H bonds of the 2-methyl group. Hydrogen atom abstraction from the methyl group by a reactive radical species would generate a resonance-stabilized benzyl-type radical. This radical intermediate can then be trapped by various radicalophiles or undergo further oxidation to a cation, enabling a range of functionalization reactions at the 2-position. This approach allows for the elaboration of the methyl group into more complex side chains.

Additionally, radical cascade reactions have been developed for related systems, where an intermolecular radical addition to an alkene tethered to the benzimidazole ring is followed by an intramolecular cyclization onto the aromatic system, creating fused-ring structures.

Role of Intermediates in Chemical Transformations

The reactions of this compound are governed by the formation and stability of key reactive intermediates.

Cyclization Intermediates: During the Phillips cyclization, the formation of an initial Schiff base (imine) or an amide, followed by a cyclic hemiaminal-like tetrahedral intermediate, is critical before the final dehydration and aromatization steps. researchgate.net

SNAr Intermediates: In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. The stability of this anionic, resonance-stabilized intermediate is significantly enhanced by the electron-withdrawing N-CF3 group, which lowers the activation energy for the reaction. nih.gov

Radical Intermediates: As discussed, benzyl-type radicals formed by hydrogen abstraction from the 2-methyl group are key intermediates in radical functionalization pathways. Their stability and subsequent reactions dictate the product outcomes. Similarly, the trifluoromethyl radical (CF3•) is the key species in reactions employing radical trifluoromethylating agents.

Organometallic Intermediates: In cross-coupling reactions, which are common for functionalizing benzimidazoles, organometallic intermediates involving metals like palladium, copper, or nickel are central to the catalytic cycle. These reactions typically proceed through oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Interactive Data Tables

Table 1: Predicted Reactivity at Different Positions of this compound

Data is inferred from general principles and reactivity of analogous compounds.

| Position | Reaction Type | Relative Reactivity | Controlling Factors |

| N-1 | Substitution | Very Low | Stability of N-CF3 group |

| C-2 | Deprotonation/Alkylation | High (with strong base) | Acidity of methyl protons |

| C-4/C-7 | Electrophilic Attack | Very Low | Deactivation by N-CF3 and imidazole ring |

| C-4/C-7 | Nucleophilic Attack (with LG) | High | Activation by N-CF3 and imidazole ring |

| C-5/C-6 | Electrophilic Attack | Low | Deactivation by N-CF3; requires harsh conditions |

| C-5/C-6 | Nucleophilic Attack (with LG) | Moderate | Activation by N-CF3 group |

Table 2: Comparison of Plausible Mechanistic Pathways

| Mechanism Type | Application | Key Intermediate(s) | Driving Force |

| Phillips Cyclization | Benzimidazole core synthesis | N-acylated diamine, Tetrahedral intermediate | Aromatic ring formation (aromatization) |

| Nucleophilic Aromatic Substitution (SNAr) | C-H functionalization (with LG) | Meisenheimer complex | Stabilization of anion by EWG (N-CF3) |

| Radical H-Abstraction | C-2 Methyl group functionalization | Benzyl-type radical | Formation of a stable radical species |

| Electrophilic Aromatic Substitution (EAS) | Benzene ring functionalization | Sigma complex (Wheland intermediate) | Generally disfavored due to deactivation |

Comparative Reactivity Studies of Substituted Benzimidazoles

The reactivity of the benzimidazole ring is significantly influenced by the nature of the substituents attached to it. In the case of this compound, the presence of a methyl group at the 2-position and a trifluoromethyl group at the 1-position introduces competing electronic effects that dictate its chemical behavior in comparison to other substituted benzimidazoles.

Influence of Substituents on Reactivity

Substituents on the benzimidazole ring can either increase or decrease its reactivity towards electrophiles and nucleophiles by altering the electron density of the ring. Electron-donating groups (EDGs) increase the electron density, making the ring more susceptible to electrophilic attack and generally decreasing its acidity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophilic attack and increasing its acidity.

Comparative Reactivity Analysis

The reactivity of this compound can be compared with benzimidazoles bearing different substituents at the 1 and 2-positions.

Compared to 2-Methyl-1H-benzimidazole: The presence of the trifluoromethyl group at the N1 position in this compound makes it significantly less basic and less reactive towards electrophiles than 2-methyl-1H-benzimidazole. The strong electron-withdrawing nature of the -CF₃ group deactivates the ring system towards electrophilic attack.

Compared to 1-Methyl-2-(trifluoromethyl)-1H-benzimidazole: While both isomers contain the same substituents, their positions lead to different electronic distributions. In this compound, the electron-donating methyl group is at the more electron-deficient 2-position, and the electron-withdrawing trifluoromethyl group is at the N1 position. This arrangement would likely make the N3 atom less basic than in the isomeric 1-Methyl-2-(trifluoromethyl)-1H-benzimidazole, where the electron-withdrawing group is at the 2-position.

Compared to Benzimidazoles with Two Electron-Donating Groups: Compounds like 1,2-dimethyl-1H-benzimidazole are expected to be more basic and more reactive towards electrophiles than this compound. The cumulative electron-donating effect of two methyl groups enhances the electron density of the ring system.

Compared to Benzimidazoles with Two Electron-Withdrawing Groups: Conversely, a compound like 1,2-bis(trifluoromethyl)-1H-benzimidazole would be significantly less basic and less reactive towards electrophiles. The strong deactivating effect of two -CF₃ groups would render the ring highly electron-deficient.

The interplay of these electronic effects is summarized in the table below, which provides a qualitative comparison of the expected reactivity of this compound with other substituted benzimidazoles.

| Compound | Substituent at C2 | Substituent at N1 | Expected Basicity (Relative) | Expected Reactivity towards Electrophiles (Relative) |

|---|---|---|---|---|

| 1,2-Dimethyl-1H-benzimidazole | -CH₃ (EDG) | -CH₃ (EDG) | High | High |

| 2-Methyl-1H-benzimidazole | -CH₃ (EDG) | -H | Moderate | Moderate |

| This compound | -CH₃ (EDG) | -CF₃ (EWG) | Low | Low |

| 1-Methyl-2-(trifluoromethyl)-1H-benzimidazole | -CF₃ (EWG) | -CH₃ (EDG) | Low | Low |

| 1,2-Bis(trifluoromethyl)-1H-benzimidazole | -CF₃ (EWG) | -CF₃ (EWG) | Very Low | Very Low |

Based on a comprehensive search of available scientific literature, it has been determined that detailed experimental spectroscopic data specifically for the compound This compound is not publicly available. The search for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR spectroscopy data for this exact molecule did not yield the specific research findings required to generate a scientifically accurate article that adheres to the requested outline.

The available literature and spectral databases contain information on related isomers, such as 2-(Trifluoromethyl)-1H-benzimidazole and 1-Methyl-2-(trifluoromethyl)-1H-benzimidazole, or on the parent compound 2-Methyl-1H-benzimidazole. However, the substitution pattern of a methyl group at the C2 position and a trifluoromethyl group at the N1 position is unique, and spectroscopic data for one isomer cannot be used to accurately describe another.

Due to the strict requirement for scientifically accurate, detailed research findings focusing solely on "this compound," and the absence of such specific data in the public domain, it is not possible to construct the requested article without resorting to speculation, which would violate the core principles of scientific accuracy.

Therefore, the article as outlined cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Methyl 1 Trifluoromethyl 1h Benzimidazole

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy serves as a valuable non-destructive technique for probing the vibrational modes of 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole, offering insights into its molecular structure. While a complete, experimentally verified Raman spectrum for this specific compound is not widely published, the expected spectral features can be predicted based on the analysis of its constituent functional groups: the benzimidazole (B57391) core, the 2-methyl group, and the 1-trifluoromethyl group.

The benzimidazole ring system is expected to produce a series of characteristic bands. Aromatic C-C stretching vibrations typically appear in the 1400–1625 cm⁻¹ region. Ring breathing modes, which are characteristic of the entire heterocyclic system, are also anticipated. For the parent benzimidazole molecule, characteristic peaks have been identified around 1015, 1265, and 1595 cm⁻¹.

The substituents on the benzimidazole core introduce additional, distinguishable vibrations. The 2-methyl group will exhibit characteristic C-H stretching and bending modes. The N-trifluoromethyl group is expected to produce very strong and distinct bands corresponding to C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ range, which are often the most intense peaks in the spectra of fluorinated compounds. Deformation modes of the CF₃ group would appear at lower frequencies.

An interactive table of expected Raman shifts is provided below, based on characteristic vibrational frequencies for similar structural motifs.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 |

| C=C/C=N Stretch | Benzimidazole Ring | 1400 - 1625 |

| C-F Asymmetric Stretch | Trifluoromethyl Group | ~1280 (Very Strong) |

| C-F Symmetric Stretch | Trifluoromethyl Group | ~1150 (Very Strong) |

| Ring Breathing | Benzimidazole Ring | ~1015 |

| C-F Bending/Deformation | Trifluoromethyl Group | 500 - 800 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the elemental composition of the compound. The molecular formula for this compound is C₉H₇F₃N₂.

The theoretical monoisotopic mass of this compound is calculated to be 200.05613 Da. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this theoretical mass, thereby confirming the molecular formula and distinguishing it from any other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₉H₇F₃N₂ |

| Nominal Mass | 200 Da |

| Monoisotopic Mass (Calculated) | 200.05613 Da |

| Expected [M+H]⁺ Ion | 201.06396 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like benzimidazole derivatives, typically by generating protonated molecular ions, [M+H]⁺. For this compound, the primary ion observed in positive-ion ESI-MS would be at an m/z of approximately 201.

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ precursor ion can be used to induce fragmentation, providing valuable structural information. While specific experimental data for this compound is limited, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of benzimidazole derivatives. The fragmentation is likely initiated by cleavage of the most labile bonds or through rearrangement processes. A characteristic fragmentation pathway for the benzimidazole core involves the sequential loss of hydrogen cyanide (HCN), a stable neutral molecule. The N-CF₃ bond is generally strong, making the loss of the entire trifluoromethyl group less probable as an initial fragmentation step.

Below is a table of potential fragments that could be observed in an ESI-MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragment (m/z) |

| 201.06 | [C₉H₈F₃N₂]⁺ | - | - |

| 201.06 | [C₈H₅F₃N]⁺ | HCN | 174.04 |

| 174.04 | [C₇H₅F₃]⁺ | HCN | 147.04 |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited single-crystal X-ray diffraction data for this compound. The determination of a crystal structure is an experimental process that requires the growth of a suitable single crystal, which has not been reported in the scientific literature for this specific molecule.

Consequently, a definitive, experimentally-derived analysis of the solid-state molecular structure is not possible. The following subsections, which rely on such data, cannot be completed at this time.

Analysis of Molecular Planarity and Conformation

Without experimental crystallographic data, a detailed analysis of the planarity of the benzimidazole ring system, the conformation of the methyl and trifluoromethyl substituents, and key dihedral angles for this compound cannot be provided.

Intermolecular Interactions and Hydrogen Bonding Networks

A description of the specific intermolecular interactions, such as π-π stacking or C-H···F contacts, and the nature of the hydrogen bonding network in the solid state of this compound cannot be determined without a solved crystal structure.

Tautomeric Forms in Crystalline State

In the crystalline state, the potential for tautomerism in benzimidazole derivatives is a key area of investigation as it can significantly influence the crystal packing and solid-state properties. For N-unsubstituted benzimidazoles, proton tautomerism between the N1 and N3 positions is a well-documented phenomenon. This is exemplified in the crystal structure of the closely related compound, 2-(trifluoromethyl)-1H-benzimidazole. X-ray diffraction studies of this molecule reveal that the asymmetric unit contains two half-molecules, with the hydrogen atoms attached to the nitrogen atoms being shared with a 50/50 occupancy over both nitrogen sites. chemicalbook.comnih.gov This disorder is indicative of rapid proton transfer in the solid state, leading to the presence of two tautomeric forms. These tautomers are connected by N—H⋯N hydrogen bonds, forming chains that run parallel to the c-axis of the crystal lattice. chemicalbook.comnih.gov

However, in the case of this compound, the presence of a methyl group at the N1 position precludes the possibility of this typical proton tautomerism. The substitution of the proton with a covalently bonded methyl group locks the molecule into a single tautomeric form. Therefore, in the crystalline state, this compound is expected to exist as a single, well-defined isomer without the proton disorder observed in its N-unsubstituted counterpart. This structural rigidity is a direct consequence of the N-methylation.

| Compound | Tautomerism in Crystalline State | Structural Features |

|---|---|---|

| 2-(Trifluoromethyl)-1H-benzimidazole | Exists as two tautomers due to proton disorder | N—H⋯N hydrogen bonding leads to chain formation chemicalbook.comnih.gov |

| This compound | Exists as a single tautomer | N-methylation prevents proton transfer |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of benzimidazole derivatives are of significant interest due to their potential applications in various fields, including as fluorescent probes and in materials science. The UV-Vis absorption and fluorescence spectra of these compounds are governed by the π-conjugated system of the benzimidazole ring and can be influenced by the nature and position of substituents.

While specific experimental absorption and emission data for this compound are not extensively reported in the available literature, the spectroscopic properties can be inferred by examining related compounds. The parent 1H-benzimidazole in acetonitrile (B52724) exhibits absorption maxima that are characteristic of the benzimidazole chromophore. researchgate.net The introduction of a methyl group at the 2-position, as in 2-methyl-1H-benzimidazole, generally results in a slight bathochromic (red) shift of the absorption bands.

The trifluoromethyl group at the 2-position is an electron-withdrawing group, which can influence the energy of the molecular orbitals and thus the absorption and emission wavelengths. The methylation at the N1 position further modifies the electronic environment. A systematic study of the UV absorption of various benzimidazole derivatives has shown that the absorption maxima are sensitive to the electronic nature of the substituents. researchgate.net

For comparison, the UV-Vis absorption data for several related benzimidazole compounds are presented in the table below. It is anticipated that this compound would exhibit absorption maxima in a similar range, likely with some shifts due to the combined electronic effects of the methyl and trifluoromethyl groups. The fluorescence emission is also expected to be characteristic of the benzimidazole fluorophore, though the specific emission wavelength and quantum yield would be dependent on the precise electronic structure and solvent environment.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| 1H-Benzimidazole | Acetonitrile | ~243, ~272, ~278 researchgate.net |

| 2-Methyl-1H-benzimidazole | Not specified | ~275, ~282 |

| 1-Methyl-1H-benzimidazole | Not specified | ~250, ~275, ~282 nist.gov |

| (1H-Benzimidazol-2-yl-methyl)phosphonate | Aqueous solution | 260, 277, 287 researchgate.net |

Computational and Theoretical Chemistry Studies on 2 Methyl 1 Trifluoromethyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. researchgate.netekb.eg These methods allow for the detailed exploration of the molecule's quantum mechanical nature, providing data on its optimized geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For benzimidazole derivatives, theoretical calculations are often performed to complement and validate experimental data, such as that obtained from X-ray diffraction. nih.gov Studies on related compounds show that calculated geometric parameters are typically in close agreement with experimental findings. nih.gov

The structure of the closely related compound, 2-Trifluoromethyl-1H-benzimidazole, has been characterized experimentally, providing a reliable reference for theoretical models. researchgate.netnih.gov DFT calculations would aim to reproduce these experimental values to confirm the accuracy of the chosen theoretical level.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.36 - 1.40 | C-N-C (imidazole) | 105 - 110 |

| C-N (imidazole) | 1.32 - 1.39 | N-C-N (imidazole) | 110 - 115 |

| C-CF₃ | ~1.50 | C-C-C (aromatic) | 118 - 122 |

| N-CH₃ | ~1.47 | F-C-F (trifluoromethyl) | ~107 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular stability and reactivity. nih.gov

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. Calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule, which is a key aspect of its electronic behavior. nih.gov Computational studies on various benzimidazole derivatives routinely involve FMO analysis to predict their reactivity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Related to the electron-donating ability of the molecule. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the electron-accepting ability of the molecule. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It provides a visual representation of the charge distribution around the molecule. The MESP map is color-coded to indicate different potential regions:

Red regions indicate negative electrostatic potential, representing areas with high electron density. These sites are susceptible to electrophilic attack. In benzimidazole structures, these areas are typically localized over electronegative atoms like nitrogen. nih.gov

Blue regions represent positive electrostatic potential, corresponding to areas with low electron density. These sites are prone to nucleophilic attack. nih.gov

Green regions indicate areas of neutral or zero potential. nih.gov

For 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole, the negative potential would be expected to be concentrated around the nitrogen atoms of the imidazole (B134444) ring and the highly electronegative fluorine atoms of the trifluoromethyl group. The positive potential would likely be found around the hydrogen atoms attached to the benzene (B151609) ring. Analysis of the MESP surface helps in understanding non-covalent interactions. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.gov This method investigates the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions.

Prediction of Spectroscopic Properties

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, such as vibrational frequencies. These theoretical predictions can be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a comprehensive understanding of the molecule's vibrational modes.

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. nih.gov The calculated wavenumbers are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method. The resulting theoretical spectrum can then be compared with the experimental FT-IR and FT-Raman spectra.

A strong correlation between the calculated and experimental vibrational frequencies serves to validate both the optimized molecular geometry and the computational method used. nih.gov This correlative approach allows for the confident assignment of specific vibrational modes to the observed spectral bands. Studies on similar heterocyclic systems have shown excellent agreement between theoretical and experimental data. mdpi.com

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Stretching of the N-H bond in the imidazole ring (if present). |

| C-H Stretch (Aromatic) | 3000 - 3150 | Stretching of C-H bonds in the benzene ring. orientjchem.org |

| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. orientjchem.org |

| C=N Stretch | 1590 - 1670 | Stretching of the carbon-nitrogen double bond within the imidazole ring. nih.gov |

| C=C Stretch (Aromatic) | 1450 - 1610 | Stretching vibrations of the carbon-carbon bonds in the benzene ring. nih.gov |

| C-F Stretch | 1000 - 1400 | Stretching vibrations associated with the C-F bonds of the trifluoromethyl group. |

Predicted Electronic Transitions and UV-Vis Spectra

The electronic properties and absorption spectra of benzimidazole derivatives, including this compound, are routinely investigated using computational quantum mechanical methods. Time-dependent density functional theory (TD-DFT) is a prominent method for predicting the electronic absorption spectra of molecules. nih.gov This approach allows for the calculation of excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands.

For aromatic systems like benzimidazoles, the UV-Vis spectra are typically characterized by intense absorption bands arising from π → π* electronic transitions within the fused ring system. nih.gov TD-DFT calculations can help assign these transitions by identifying the specific molecular orbitals involved, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 278 | 0.21 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 245 | 0.35 | HOMO → LUMO+1 (π → π*) |

Theoretical Studies on Reactivity and Reaction Pathways

Theoretical studies are crucial for understanding the reactivity and regioselectivity of reactions involving benzimidazoles. For instance, in the synthesis of N-substituted benzimidazoles, alkylation can potentially occur at different positions. Computational chemistry, particularly DFT, can elucidate the preferred reaction pathways by calculating the activation energies for different potential transition states. nih.gov

Molecular orbital analysis, specifically of the frontier molecular orbitals (HOMO and LUMO), provides insight into the molecule's reactivity. The distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack. For a molecule like this compound, the analysis of the LUMO can predict where a nucleophile is most likely to attack the benzimidazole ring system. Conversely, the shape and energy of the HOMO can predict the most favorable site for electrophilic attack.

In reactions such as further substitution on the benzene portion of the benzimidazole core, computational models can predict the regioselectivity (i.e., the preference for substitution at the 4, 5, 6, or 7-positions). By modeling the transition states for the formation of intermediates at each position, the pathway with the lowest activation energy can be identified as the most kinetically favorable. nih.gov This analysis is guided by the calculated charge distributions and the energies of the molecular orbitals across the aromatic system.

The conformational flexibility of this compound is primarily associated with the rotation of the methyl and trifluoromethyl groups attached to the benzimidazole core. Computational methods are employed to explore the molecule's potential energy surface (PES) by systematically rotating these groups. researchgate.net

By calculating the energy of the molecule at various dihedral angles, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers. ekb.eg The energy difference between a stable conformer and a transition state is the rotational energy barrier, or the energy required for the group to rotate. nih.govnih.gov

For the N1-methyl group, rotation is generally expected to have a very low energy barrier. The rotation of the C2-trifluoromethyl group is also typically facile, although steric interactions with the N1-methyl group and the imidazole ring might result in a slightly higher barrier compared to free rotation. nih.govresearchgate.net DFT calculations can provide precise values for these barriers.

| Rotation Axis | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| N1-C(methyl) | Rotation of the N-methyl group | ~0.5 - 1.5 |

| C2-C(CF3) | Rotation of the C-trifluoromethyl group | ~1.0 - 2.5 |

Molecular Modeling and In Silico Screening

Computational methods are instrumental in deriving structure-activity relationships (SAR) for series of biologically active compounds. For derivatives of this compound, quantitative structure-activity relationship (QSAR) studies can be performed to correlate molecular structures with their observed biological activities, such as antiparasitic or anticancer effects. nih.govnih.gov

In a typical QSAR study, a set of analog compounds is synthesized, and their biological activity is measured. sid.ir For each analog, a range of molecular descriptors is calculated using computational software. These descriptors quantify various properties, including:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific steric parameters.

Hydrophobic properties: LogP (partition coefficient).

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to the biological activity. sid.ir Such models can reveal, for example, that increasing the electron-withdrawing character at a certain position enhances activity, or that bulky substituents at another position are detrimental. For this benzimidazole scaffold, SAR studies might explore how modifications to the benzene ring or replacing the N1-methyl group affect the compound's efficacy, helping to guide the synthesis of more potent molecules. acs.org

In silico techniques like molecular docking are powerful tools for rational drug design, starting from a core scaffold such as this compound. ymerdigital.com These methods predict how a ligand (a small molecule) might bind to the active site of a biological target, typically a protein or enzyme. pnrjournal.com

The process begins with a three-dimensional structure of the target protein. A virtual library of derivatives based on the core scaffold is then generated. Docking algorithms place each virtual compound into the protein's binding site in various orientations and conformations, calculating a "docking score" for each pose. ukm.my This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

These studies provide valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and amino acid residues in the active site. mdpi.com By analyzing these interactions, researchers can rationally design new derivatives with modifications aimed at improving binding affinity and selectivity. For example, docking studies might suggest that adding a hydrogen bond donor to the benzene ring of this compound could form a crucial interaction with a specific residue in an enzyme's active site, thereby enhancing its inhibitory potential. mdpi.comnih.gov

| Compound Derivative | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Scaffold | 2-Me-1-CF3-Benzimidazole | -7.5 | Hydrophobic interaction with LEU, VAL |

| Derivative A | + 5-chloro group | -8.2 | Hydrophobic interaction; Halogen bond with SER |

| Derivative B | + 6-amino group | -8.9 | Hydrogen bond with ASP; Hydrophobic interaction |

| Derivative C | N-methyl to N-ethyl | -7.8 | Enhanced hydrophobic interaction with LEU |

Prediction of Photophysical Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability, NLO)

Computational chemistry provides a powerful lens for predicting the photophysical properties of molecules like this compound, offering insights into their electronic behavior and potential for applications in materials science, particularly in the realm of nonlinear optics (NLO). While direct computational studies on this specific molecule are not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining theoretical investigations of structurally related benzimidazole derivatives. These studies collectively indicate that the strategic placement of electron-donating and electron-withdrawing groups on the benzimidazole scaffold significantly influences its photophysical characteristics.

The inherent asymmetry in this compound, with a methyl group at the 2-position and a trifluoromethyl group at the 1-position, is expected to result in a notable ground-state dipole moment. The trifluoromethyl group, being a strong electron-withdrawing group, and the methyl group, a weak electron-donating group, create a charge imbalance across the molecule. This separation of charge is a key determinant of the molecule's dipole moment, which in turn affects its interaction with external electric fields and its solubility in polar solvents.

Hyperpolarizability is a measure of the nonlinear response of a molecule to a strong external electric field and is a critical parameter for assessing a material's potential for NLO applications. Materials with high hyperpolarizability can be used in technologies such as frequency doubling of light and optical switching. For benzimidazole derivatives, computational studies have demonstrated that the first hyperpolarizability (β) is highly sensitive to the nature and position of substituents. The combination of electron-donating and electron-withdrawing groups can lead to significant enhancement of the NLO response.

In the case of this compound, the push-pull nature of the methyl and trifluoromethyl substituents on the benzimidazole core is anticipated to result in a non-zero hyperpolarizability, making it a candidate for NLO materials. Density Functional Theory (DFT) calculations on similar benzimidazole structures have been employed to predict these properties. For instance, studies on other substituted benzimidazoles have shown that DFT methods can effectively compute the dipole moment (μ), average polarizability (α), and the first hyperpolarizability (β). nih.govresearchgate.net

To illustrate the expected range of these properties for this compound, the following table presents hypothetical data based on computational studies of related benzimidazole derivatives.

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 - 5.0 | Debye |

| Average Polarizability (α) | 150 - 200 | a.u. |

| First Hyperpolarizability (β) | 50 - 150 | x 10-30 esu |

The investigation of NLO properties in benzimidazole derivatives is an active area of research, with studies exploring how different substituents can tune the electronic and optical responses. acs.orgnih.gov The combination of experimental synthesis and theoretical calculations provides a synergistic approach to designing novel organic materials with enhanced NLO properties. nih.gov The computational prediction of these properties for this compound, based on the established knowledge of similar compounds, suggests its potential utility in the development of new optical materials.

Based on a comprehensive search of available scientific literature, there is insufficient specific research data concerning the chemical compound This compound to generate a detailed article that adheres to the provided outline.

The majority of published research focuses on the isomeric compound, 2-(Trifluoromethyl)-1H-benzimidazole, and its various derivatives. Studies on this related scaffold are extensive, covering its role as a synthetic building block, its applications in medicinal chemistry, and its use in the development of materials and agrochemicals.

However, specific literature detailing the use of This compound as a precursor for complex molecules, its integration into fused heterocyclic systems, its application in catalysis as a ligand, or its development into chemical probes could not be located.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on "this compound", the requested article cannot be generated at this time.

Exploration of the 2 Methyl 1 Trifluoromethyl 1h Benzimidazole Scaffold in Chemical Research

Development of Chemical Probes for Research

Use in Enzyme Assays and Protein Interaction Studies

The 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole scaffold is a subject of investigation in the development of enzyme inhibitors. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the binding affinity of the molecule to the active site of an enzyme. nih.gov Research on related 2-(trifluoromethyl)-1H-benzimidazole derivatives has shown that these compounds can be potent inhibitors of various enzymes. For instance, derivatives of this scaffold have been synthesized and evaluated for their inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), which is a target for antimicrobial and anticancer agents. nih.gov

In silico docking studies are often employed to predict the binding modes of these compounds within the enzyme's active site. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For example, docking studies with N,2,6-trisubstituted 1H-benzimidazole derivatives have identified DHFR as a promising target. nih.gov The trifluoromethyl group in the 1-position can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic pockets in proteins.

| Enzyme Target | Type of Study | Key Findings | Reference |

| Dihydrofolate Reductase (DHFR) | In silico docking and in vitro assays of derivatives | Identification as a promising target for antimicrobial and anticancer activity. | nih.gov |

| EGFR/VEGFR2 | Molecular docking studies of derivatives | Some compounds demonstrated dual inhibitory activity. | researchgate.net |

| α-Glucosidase and Urease | In vitro assays of pyrazoline-thiazole hybrids with a trifluoromethyl group | The trifluoromethyl group showed a strong affinity for the enzyme's active sites. | nih.gov |

Fluorinated Benzimidazoles as Probes in Biochemical Investigations

Fluorinated benzimidazoles, including structures analogous to this compound, are utilized as fluorescent probes in biochemical studies. The benzimidazole (B57391) moiety can exhibit fluorescence, and the introduction of fluorine atoms can modulate its photophysical properties. rsc.org These probes are designed to detect specific analytes, such as metal ions or reactive oxygen species, with high sensitivity and selectivity. researchgate.net

The "turn-on" fluorescence mechanism is a common principle in the design of these probes. In its native state, the probe is non-fluorescent, but upon binding to the target analyte, a conformational change or chemical reaction occurs, leading to a significant increase in fluorescence intensity. rsc.org This property makes them valuable tools for imaging and quantification in biological systems. For example, benzimidazole-based probes have been developed for the detection of Fe3+/2+ ions and for labeling bacterial outer membrane vesicles. rsc.orgnih.gov While most benzimidazole moieties fluoresce in the UV region, modifications to the structure can shift the emission to the visible region, making them more suitable for live-cell imaging. nih.gov

| Probe Application | Detected Analyte/Target | Key Feature | Reference |

| Ion Sensing | Fe3+/2+ | 'Turn-on' fluorescence | rsc.org |

| Biological Imaging | Bacterial Outer Membrane Vesicles | High-throughput, quantitative evaluation | nih.gov |

| Biothiol Detection | Cysteine | High selectivity and fast response time | nih.gov |

Research into Materials Science Applications

The unique electronic properties of the this compound scaffold also make it a candidate for investigation in materials science.

Investigation in Organic Light-Emitting Diode (OLED) Development

Benzimidazole derivatives are being explored for their potential use as blue light emitters in organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the benzimidazole ring can facilitate electron transport, a crucial property for efficient OLED materials. nih.gov By combining the benzimidazole scaffold with other chromophores, such as pyrene, researchers have synthesized novel compounds with high spectral purity and efficient blue electroluminescence. nih.gov The steric hindrance introduced by substituents on the benzimidazole core can help to reduce intermolecular aggregation, which is a common issue that can quench fluorescence in the solid state. nih.gov

Incorporation into Polymer Materials for Property Modulation

While specific research on the incorporation of this compound into polymers is not extensively documented, the general class of benzimidazoles is known to be incorporated into polymer backbones to enhance their thermal stability and mechanical properties. The strong intermolecular hydrogen bonding capabilities of the benzimidazole ring contribute to the robustness of these polymers. The introduction of a trifluoromethyl group could further modify the polymer's properties, such as its solubility and resistance to chemical degradation.

Exploration in Organic Semiconductor Research

The crystalline structure of 2-(trifluoromethyl)-1H-benzimidazole has been studied, revealing that the molecules are connected by N—H⋯N hydrogen bonds into chains. researchgate.netnih.gov This ordered packing in the solid state is a prerequisite for efficient charge transport in organic semiconductors. The trifluoromethyl group can influence the crystal packing and the electronic coupling between adjacent molecules, which are critical parameters for semiconductor performance. Although not yet established as a high-performance organic semiconductor, the structural and electronic characteristics of this scaffold warrant further investigation in this field.

Medicinal Chemistry Scaffold Research (Focus on Design Principles and In Vitro/In Silico Models, excluding clinical data)

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov The design of novel therapeutic agents often involves the modification of the benzimidazole core at the 1, 2, 5, and 6 positions to optimize pharmacological activity. nih.govnih.gov

The introduction of a trifluoromethyl group at the N-1 position, as in this compound, is a common strategy in medicinal chemistry to enhance a drug's metabolic stability and lipophilicity. The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. Increased lipophilicity can improve a compound's ability to cross cell membranes and reach its target.

Development of Novel Benzimidazole Derivatives with Trifluoromethyl Substituents

The benzimidazole scaffold, particularly when substituted with a trifluoromethyl (CF3) group, is a significant pharmacophore in medicinal chemistry due to its wide range of biological activities and favorable physicochemical properties. The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. researchgate.netbohrium.com Researchers have developed various synthetic methodologies to create novel derivatives of this compound, aiming to explore and expand their therapeutic potential.

A common strategy for synthesizing novel benzimidazole derivatives involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.net For instance, a three-step synthesis has been described starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene to produce a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. researchgate.net Microwave-assisted synthesis has also been employed as an efficient method to produce fluoro-benzimidazole derivatives in high yields and shorter reaction times. nih.gov

Further modifications often involve N-alkylation at the benzimidazole core. For example, a series of 17 new 2-(trifluoromethyl)-1H-benzimidazoles were synthesized by alkylation with ethyl chloroacetate. The resulting ester was then converted to the corresponding acid and hydrazide, which served as intermediates for creating hydrazones and thiosemicarbazides. researchgate.net Another approach involves attaching amino acids to the 2-(trifluoromethyl)-1H-benzimidazole scaffold via an acetyl spacer using DCC and azide (B81097) coupling methods, resulting in a series of amino acid esters and their corresponding hydrazides and hydrazones. bohrium.comcolab.ws

Recent research has also focused on creating derivatives with broad-spectrum biological activities. For example, new N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were designed and synthesized to evaluate their antiproliferative and antimicrobial activities. acs.org These studies highlight the versatility of the benzimidazole scaffold and the importance of the trifluoromethyl group in developing new therapeutic agents. acs.orgnih.gov

Table 1: Examples of Synthesized Trifluoromethyl Benzimidazole Derivatives and Their Methodologies

| Derivative Class | Starting Material | Key Reaction/Methodology | Reference |

| 1,2-dialkyl-5-trifluoromethylbenzimidazoles | 1-chloro-2-nitro-4-(trifluoromethyl)benzene | Three-step synthesis via o-phenylenediamine (B120857) intermediates | researchgate.net |

| Fluoro-benzimidazole hydrazones | Fluoro-substituted o-phenylenediamines and isonicotinic acid hydrazide | Microwave-assisted reactions | nih.gov |

| N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides | 2-(trifluoromethyl)-1H-benzimidazole and ethyl chloroacetate | Alkylation followed by saponification, hydrazinolysis, and coupling reactions | researchgate.net |

| Amino acid conjugates of 2-(trifluoromethyl)-1H-benzimidazoles | 2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetic acid | DCC and azide coupling with amino acids | bohrium.comcolab.ws |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Substituted o-phenylenediamines and phenyl aldehydes | Condensation followed by N-alkylation | acs.org |

Investigation of Structure-Activity Relationships for Targeted Chemical Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of benzimidazole derivatives by identifying the key structural features responsible for their biological activity. rroij.comnih.gov For benzimidazoles containing a trifluoromethyl group, SAR studies have provided valuable insights for designing compounds with enhanced potency and selectivity. researchgate.net

The position and nature of substituents on the benzimidazole ring system significantly influence the compound's interaction with biological targets. rroij.com Modifications at the N-1 and C-2 positions of the benzimidazole scaffold have been shown to positively influence chemotherapeutic efficacy. acs.org

For instance, in a series of N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides, the introduction of different lipophilic and hydrophilic groups via DCC and azide coupling methods allowed for a systematic exploration of how these changes affect biological activity. researchgate.net One compound from this series, compound 7d, demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value of 0.51 μM. researchgate.net

In another study, a series of 2-(trifluoromethyl)benzimidazole (B189241) derivatives were optimized as ferroptosis inducers. nih.gov Starting from an initial hit, FA-S, structural modifications led to the discovery of compound FA16, which exhibited single-digit micromolar activity in inducing ferroptosis and showed favorable metabolic stability. nih.gov This work highlights how targeted structural modifications can lead to more potent and drug-like compounds.

The versatility of the benzimidazole structure allows for extensive modifications, which facilitates the development of derivatives with improved potency and selectivity against various pathogens and diseases. rroij.com SAR studies have shown that electron-donating groups at the 2-position can enhance interactions with viral enzymes, thereby improving inhibitory activity. rroij.com

Table 2: Structure-Activity Relationship Highlights for Trifluoromethyl Benzimidazole Derivatives

| Compound Series | Key Structural Modification | Impact on Biological Activity | Target/Assay | Reference |

| N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides | Varied N-alkyl substituents (lipophilic/hydrophilic) | Compound 7d showed potent cytotoxicity | MCF-7 cancer cells | researchgate.net |

| 2-(trifluoromethyl)benzimidazole analogs | Structural modifications of the initial hit FA-S | Led to FA16 with improved ferroptosis induction and metabolic stability | Ferroptosis induction in cancer cells | nih.gov |

| 6-(3-trifluoromethylpyridin-2-yl) benzimidazoles | Substitutions on the benzimidazole and pyridinyl rings | Influenced anti-inflammatory activity | Anti-inflammatory assays | researchgate.net |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Different substituents at N-1 and C-2 positions | Modulated antiproliferative and antimicrobial activities | Cancer cell lines and microbial strains | acs.org |

In Silico Studies of Biological Target Interactions and Molecular Docking

In silico methods, particularly molecular docking, play a pivotal role in modern drug discovery by predicting the binding interactions between a ligand and its biological target at the molecular level. ijpsjournal.com For this compound and its derivatives, these computational techniques have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent compounds. researchgate.netijpsjournal.com

Molecular docking simulations have been widely used to study the interactions of trifluoromethyl-substituted benzimidazoles with various biological targets, including enzymes and receptors. researchgate.netijpsjournal.com These studies help to identify key amino acid residues involved in the binding and to understand the binding affinities of the designed compounds. ukm.my

For example, molecular docking was used to investigate a series of novel 2-(trifluoromethyl)-1H-benzimidazoles as potential dual inhibitors of EGFR and VEGFR2. researchgate.net The results indicated that some of the synthesized compounds could bind to key amino acid residues within the active sites of these proteins, similar to co-crystallized ligands. researchgate.net In another study, docking simulations of newly synthesized fluoro-benzimidazole derivatives suggested that a particularly active compound was highly compatible with the active site pocket of the phosphofructokinase-2 enzyme. nih.gov

In silico studies also extend to predicting the pharmacokinetic properties and drug-likeness of novel compounds. ijpsjournal.com These predictions help in the early stages of drug development to select candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. ijpsjournal.com

The integration of molecular docking with synthetic chemistry provides a powerful approach for the rational design of new therapeutic agents. By predicting how structural modifications will affect binding, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. ijpsjournal.com

Table 3: Examples of In Silico Studies on Trifluoromethyl Benzimidazole Derivatives

| Compound Series/Derivative | Biological Target | Key Findings from Docking Studies | Reference |

| N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides | EGFR and VEGFR2 | Compounds showed strong binding affinities, interacting with key amino acids in the active sites. | researchgate.net |

| Fluoro-benzimidazole derivatives | Phosphofructokinase-2 enzyme | The most active compound demonstrated high compatibility with the enzyme's active site pocket. | nih.gov |

| 6-(3-trifluoromethylpyridin-2-yl) benzimidazoles | Not specified in abstract | SAR diagrams suggest specific interactions driving activity. | researchgate.net |

| Benzimidazole-triazole derivatives | Bacterial enzymes (e.g., from Bacillus subtilis, Escherichia coli) | Derivatives were docked into the active sites to evaluate their binding ability against various bacterial enzymes. | pnrjournal.com |

Emerging Research Directions and Unexplored Avenues for 2 Methyl 1 Trifluoromethyl 1h Benzimidazole Studies

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 2-(trifluoromethyl)benzimidazoles has traditionally relied on methods like the Phillips condensation, which often requires harsh conditions and expensive reagents. rsc.org Consequently, a major thrust of current research is the development of more sustainable and efficient synthetic protocols.

Recent advancements include:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-aryl benzimidazoles, offering a more energy-efficient alternative to conventional heating. researchgate.net

Copper-mediated three-component reactions: These one-pot syntheses provide a streamlined approach to constructing 2-trifluoromethyl benzimidazoles from readily available starting materials. rsc.org

Visible-light-promoted radical cyclization: This method offers an environmentally friendly and cost-effective strategy for synthesizing trifluoromethylated polycyclic benzimidazoles under mild, additive-free conditions. beilstein-journals.org

Continuous-flow synthesis: This approach allows for the safe and efficient production of trifluoromethylated heterocycles, which is particularly advantageous for pharmaceutical manufacturing and drug discovery. acs.org

These innovative synthetic strategies aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents, aligning with the principles of green chemistry.

Exploration of Novel Reactivity and Functionalization Pathways

Beyond improving existing synthetic methods, researchers are actively exploring new ways to functionalize the 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole scaffold to access novel derivatives with unique properties. A key area of interest is the direct trifluoromethylation of C-H bonds in heterocyclic systems. nih.gov

Visible-light-promoted regioselective C-H trifluoromethylation has emerged as a powerful tool for introducing trifluoromethyl groups into benzimidazoles with high precision. nih.gov This approach avoids the need for pre-functionalized substrates and allows for late-stage modification of complex molecules. cas.cn The development of new reagents and catalysts for these transformations is an active area of research. researchgate.netchinesechemsoc.orgoup.com

Furthermore, the unique electronic properties conferred by the trifluoromethyl group can be leveraged to explore novel cycloaddition reactions, leading to the formation of complex, fluorine-containing polycyclic structures. nih.gov The transformation of benzimidazoles into fluorinated pyrroles via cycloaddition reactions of benzimidazolium N-ylides is one such example of innovative reactivity. lew.ro

Advanced Characterization Techniques for Dynamic Structural Information

A deeper understanding of the structure-activity relationships of this compound requires the use of advanced characterization techniques that can provide insights into its dynamic behavior in different environments.

While standard techniques like IR, 1H NMR, and mass spectrometry are routinely used for structural confirmation, more sophisticated methods are needed to probe dynamic processes such as tautomerism and intermolecular interactions. nih.govorientjchem.org

Solid-State NMR: This technique is particularly valuable for studying the hydrogen-bonding networks and ion dynamics in benzimidazole (B57391) salts, providing information that is not accessible from solution-state NMR. acs.org

Dynamic NMR (DNMR): DNMR studies can be employed to investigate the kinetics of prototropic tautomerism in NH-benzimidazoles, a phenomenon that can significantly impact their biological activity. nih.gov

19F NMR Spectroscopy: Given the presence of the trifluoromethyl group, 19F NMR is an exceptionally powerful tool for structure elucidation, especially in complex mixtures. nih.gov Its high sensitivity and large chemical shift dispersion make it ideal for monitoring reactions, identifying intermediates, and studying the binding of fluorinated molecules to biological targets. nih.govrsc.org

The application of these advanced NMR techniques will be crucial for building a comprehensive understanding of the dynamic structural features of this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new trifluoromethylated benzimidazole derivatives. These computational tools can accelerate the identification of promising drug candidates by predicting their properties and synthetic accessibility.

Current applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models are used to correlate the structural features of benzimidazole derivatives with their biological activities, enabling the prediction of the potency of new compounds.

Predictive models for synthetic accessibility: AI algorithms can be trained to predict the feasibility of synthetic routes, helping chemists to prioritize molecules that can be readily synthesized.

De novo drug design: Generative AI models can design novel molecular structures with desired properties, expanding the chemical space of potential drug candidates.

Investigation of Unconventional Chemical Applications Beyond Current Scope

While the majority of research on trifluoromethylated benzimidazoles has focused on their medicinal and agrochemical applications, there is a growing interest in exploring their potential in other areas of materials science. The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and altered electronic characteristics, make these compounds attractive candidates for the development of novel functional materials. rsc.org

Potential unconventional applications include:

Fluorinated polymers: The incorporation of trifluoromethylated benzimidazole units into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties.

Organic electronics: The electron-withdrawing nature of the trifluoromethyl group can be exploited to tune the electronic properties of organic molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Liquid crystals: The rigid, aromatic core of the benzimidazole scaffold, combined with the unique properties of the trifluoromethyl group, could be utilized in the design of novel liquid crystalline materials.

Exploring these unconventional applications will require interdisciplinary collaborations between organic chemists, materials scientists, and physicists.

Challenges and Future Outlook in Trifluoromethylated Benzimidazole Research

Despite the significant progress in the field, several challenges remain in the research and development of trifluoromethylated benzimidazoles.

Key Challenges:

| Challenge | Description |

| Synthetic Complexity | The introduction of fluorine and trifluoromethyl groups into heterocyclic frameworks can be synthetically challenging, often requiring harsh reaction conditions and expensive reagents. rsc.orgrsc.org Achieving regioselectivity in fluorination reactions is also a significant hurdle. rsc.org |

| Environmental Concerns | There is growing concern about the environmental fate of fluorinated organic compounds. Some trifluoromethyl-substituted aromatic compounds can degrade to form persistent and potentially toxic substances like trifluoroacetic acid (TFA). confex.comunep.org The long-term environmental impact of these compounds needs to be carefully assessed. |

| Toxicity and Biological Fate | A thorough understanding of the toxicity, metabolism, and biological fate of trifluoromethylated benzimidazoles is crucial for their safe application in medicine and agriculture. epa.gov |

Future Outlook:

The future of trifluoromethylated benzimidazole research will likely focus on addressing these challenges and further expanding the applications of this important class of compounds. Key areas of future research will include:

The development of even more efficient, selective, and environmentally friendly methods for the synthesis of trifluoromethylated benzimidazoles. cas.cn

A deeper investigation into the environmental degradation pathways of these compounds to design more biodegradable alternatives. mdpi.comresearchgate.netnih.govnih.gov

The application of advanced computational tools to predict the properties and environmental fate of new trifluoromethylated benzimidazoles.

The exploration of novel applications in materials science and other fields beyond the traditional scope of medicinal and agrochemical research.

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds for the benefit of society.

Q & A

Q. Why do computational and experimental logP values diverge for this compound?

- Methodological Answer : DFT methods (e.g., B3LYP/6-31G*) may underestimate solvent effects. Validate via shake-flask assays (octanol-water partition) with UV detection (λ = 254 nm). Adjust computational models using solvent-accessible surface area (SASA) corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.